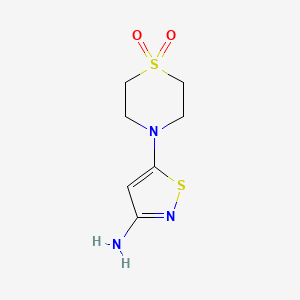
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of 3-chloroperbenzoic acid (MCPBA) in dichloromethane to oxidize the sulfur group in thiomorpholine . Another method involves the use of potassium permanganate for the oxidation reaction, followed by hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of industrial oxidizing agents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form the 1,1-dioxide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA, potassium permanganate.
Solvents: Dichloromethane, water, and alcohols.
Major Products Formed
Oxidation Products: Thiomorpholine 1,1-dioxide.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The compound’s thiazole ring is known to interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects . The sulfur and nitrogen atoms in the ring structure play a crucial role in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of the thiazole ring with the thiomorpholine 1,1-dioxide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11N3O2S2 |
|---|---|
Molecular Weight |
233.3 g/mol |
IUPAC Name |
5-(1,1-dioxo-1,4-thiazinan-4-yl)-1,2-thiazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S2/c8-6-5-7(13-9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2,(H2,8,9) |
InChI Key |
JAKNVNNLCRTBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















